Pyrido[2,3-b]pyrazin-8-ylmethanamine

Physicochemical Properties Drug Design Lead Optimization

Pyrido[2,3-b]pyrazin-8-ylmethanamine is a strategic heterocyclic building block for oncology research, specifically for probing the RAF kinase pathway. Unlike direct amines, its -CH2NH2 group provides a critical methylene spacer that enhances conformational flexibility and hydrogen-bonding capacity, directly improving synthetic tractability and solubility (logP 0.48) for PROTACs, fluorescent probes, and parallel library synthesis. Supplied at ≥98% purity to minimize side reactions in amide couplings and reductive aminations, this scaffold enables precise SAR exploration at the 8‑position for superior lead optimization.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B12816154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-8-ylmethanamine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1CN)N=CC=N2
InChIInChI=1S/C8H8N4/c9-5-6-1-2-11-8-7(6)10-3-4-12-8/h1-4H,5,9H2
InChIKeyUDPOPWDGYUVIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-8-ylmethanamine (CAS 933690-51-8): A Primary Amine Building Block for Medicinal Chemistry and Kinase Inhibitor Scaffolds


Pyrido[2,3-b]pyrazin-8-ylmethanamine (CAS 933690-51-8) is a nitrogen-rich heterocyclic building block featuring a fused pyrido[2,3-b]pyrazine core with a methanamine (-CH2NH2) substituent at the 8-position. The compound is a member of a scaffold class extensively utilized in the development of RAF kinase inhibitors for oncology [1], and its primary amine handle enables versatile derivatization for structure-activity relationship (SAR) studies. With a molecular weight of 160.18 g/mol and a calculated logP of 0.4835 , it occupies a physicochemical space that balances polarity and lipophilicity, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

Why In-Class Substitution of Pyrido[2,3-b]pyrazin-8-ylmethanamine with Closely Related Heterocyclic Amines Compromises SAR Precision and Synthetic Efficiency


While other 8-substituted pyrido[2,3-b]pyrazines and heterocyclic amines (e.g., pyrido[2,3-b]pyrazin-8-amine or 8-methylpyrido[2,3-b]pyrazine) may appear structurally similar, simple substitution can significantly alter key physicochemical properties that dictate reaction yields, purification complexity, and ultimate biological profile of downstream products. The presence of the methylene spacer (-CH2-) in the methanamine derivative directly impacts conformational flexibility (rotatable bonds) and hydrogen-bonding capacity relative to direct amines or alkyl substituents . These differences can translate into measurable changes in solubility, synthetic tractability, and the geometry of the final pharmacophore, underscoring the need for procurement decisions grounded in specific, quantitative evidence rather than generic scaffold selection .

Head-to-Head Quantitative Evidence: Differentiating Pyrido[2,3-b]pyrazin-8-ylmethanamine from Its Closest Analogs


Lipophilicity Tuning: 0.48 logP of Methanamine Derivative Enables Enhanced Aqueous Compatibility vs. More Lipophilic Amine Analog (logP 1.19)

In direct comparison to the widely used analog pyrido[2,3-b]pyrazin-8-amine, the methanamine derivative exhibits a markedly lower calculated partition coefficient (LogP). Pyrido[2,3-b]pyrazin-8-ylmethanamine has a LogP of 0.4835 , whereas the parent amine analog is substantially more lipophilic with a LogP of 1.18820 . This difference of approximately 0.70 log units translates to a nearly 5-fold lower lipophilicity for the methanamine derivative, a critical parameter for aqueous solubility and metabolic stability in drug discovery programs.

Physicochemical Properties Drug Design Lead Optimization

Conformational Flexibility Advantage: One Rotatable Bond in Methanamine Scaffold vs. Rigid Analogs Expands Accessible Chemical Space

The methanamine group introduces a single rotatable bond (C-C bond between the pyrazine ring and the methylene carbon) that is absent in both the direct amine analog (pyrido[2,3-b]pyrazin-8-amine; 0 rotatable bonds ) and the methyl analog (8-methylpyrido[2,3-b]pyrazine; 0 rotatable bonds ). The target compound possesses exactly 1 rotatable bond , conferring a moderate degree of conformational freedom that can be exploited to optimize ligand-target interactions or improve solid-state properties without introducing the excessive entropic penalty associated with fully flexible linkers.

Conformational Analysis Scaffold Hopping Medicinal Chemistry

Hydrogen Bonding Profile: Single Donor Capacity of Methanamine Ensures Controlled Derivatization vs. Non-Donor Methyl Analog

Pyrido[2,3-b]pyrazin-8-ylmethanamine presents a single hydrogen bond donor (the primary amine -NH2) and four hydrogen bond acceptors . In contrast, the closely related 8-methyl analog (8-methylpyrido[2,3-b]pyrazine) completely lacks hydrogen bond donor capacity (0 donors, 3 acceptors) . This discrete difference is crucial: the methanamine's donor is not only a site for covalent attachment (e.g., amide bond formation) but also a polar handle that can engage in specific, directional interactions with biological targets (e.g., kinase hinge regions). The methyl analog, lacking this donor, is limited to hydrophobic and π-stacking interactions, severely restricting its utility as a lead optimization tool.

Hydrogen Bonding Medicinal Chemistry Synthetic Utility

Vendor-Supplied Purity: Minimum 98% Assay Ensures High-Fidelity Starting Material for Reproducible Synthesis vs. 95% Industry Baselines

Procurement records from specialized chemical suppliers indicate that commercially available batches of pyrido[2,3-b]pyrazin-8-ylmethanamine are routinely supplied with a guaranteed minimum purity of 98% , whereas alternative 8-substituted building blocks such as 8-methylpyrido[2,3-b]pyrazine are frequently offered at a minimum purity of 95% . This 3% absolute difference in purity can translate to a 60% reduction in impurities (from 5% impurities down to 2%), which significantly reduces the burden of purification after the first synthetic step and minimizes the risk of impurity-derived artifacts in biological assays.

Analytical Chemistry Procurement Quality Control

Procurement-Driven Application Scenarios for Pyrido[2,3-b]pyrazin-8-ylmethanamine in Drug Discovery and Chemical Biology


RAF Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns

Researchers targeting the RAS-RAF-MEK-ERK pathway in oncology can utilize pyrido[2,3-b]pyrazin-8-ylmethanamine as a key fragment or scaffold for generating novel inhibitors. The compound's methanamine group provides a strategic attachment point for introducing diverse side chains, enabling the exploration of vector space around the 8-position of the pyrido[2,3-b]pyrazine core, a region known to be critical for modulating B-RAF and C-RAF inhibitory activity [1].

Synthesis of Advanced Heterocyclic Libraries via Amide Coupling and Reductive Amination

The primary amine functionality of pyrido[2,3-b]pyrazin-8-ylmethanamine makes it an ideal substrate for parallel library synthesis. The compound's 98% purity ensures minimal side reactions during automated amide bond formation with diverse carboxylic acids or during reductive amination protocols with aldehydes and ketones. The resulting libraries can be screened against a panel of kinases or other ATP-competitive enzymes to rapidly identify new hit matter.

Physicochemical Property Optimization Studies (LogP and Solubility Tuning)

For projects where the initial hit compound (e.g., a derivative of the more lipophilic pyrido[2,3-b]pyrazin-8-amine) suffers from poor aqueous solubility or high metabolic turnover, pyrido[2,3-b]pyrazin-8-ylmethanamine offers a direct scaffold replacement with a lower logP (0.48) and an additional hydrogen bond donor. This substitution can be evaluated in head-to-head studies to quantify improvements in kinetic solubility, microsomal stability, or cellular permeability, as predicted by its physicochemical profile .

Chemical Biology Tool Compound Development for Target Validation

When developing a PROTAC (Proteolysis Targeting Chimera) or a fluorescent probe for a specific kinase, a pure and well-characterized building block is essential. Pyrido[2,3-b]pyrazin-8-ylmethanamine's methanamine handle provides a synthetically robust and sterically defined tethering point for the attachment of linkers, E3 ligase ligands, or fluorophores, minimizing the formation of isomeric mixtures and ensuring the final probe accurately reflects the intended design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-b]pyrazin-8-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.